molecular formula C7H4FNOS B1313586 4-Fluorobenzo[d]thiazol-2(3H)-one CAS No. 63754-97-2

4-Fluorobenzo[d]thiazol-2(3H)-one

Cat. No. B1313586
CAS RN: 63754-97-2
M. Wt: 169.18 g/mol
InChI Key: WATZDQKTHRRJKG-UHFFFAOYSA-N
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Description

4-Fluorobenzo[d]thiazol-2(3H)-one is a chemical compound with the molecular formula C7H4FNOS . It has a molecular weight of 169.18 and contains a total of 16 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 (thio-) carbamate (aromatic) .


Synthesis Analysis

The synthesis of 4-Fluorobenzo[d]thiazol-2(3H)-one involves several steps. In one example, the compound was synthesized by dissolving it in a solution of sodium hydroxide in water, adding tetra-n-butylammonium bromide and toluene, and then adding dimethyl sulfate dropwise at room temperature . The mixture was stirred at room temperature for 1 hour, followed by phase-separation. The toluene layer was washed once with water, and the solvent was removed under reduced pressure to obtain the product .


Molecular Structure Analysis

The molecular structure of 4-Fluorobenzo[d]thiazol-2(3H)-one is characterized by several features. It contains a total of 16 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 (thio-) carbamate (aromatic) .


Chemical Reactions Analysis

The chemical reactions involving 4-Fluorobenzo[d]thiazol-2(3H)-one are complex and can vary depending on the specific conditions and reactants used. For example, in one synthesis process, the compound was reacted with tetrabutylammomium bromide and dimethyl sulfate in a solution of sodium hydroxide and water .


Physical And Chemical Properties Analysis

4-Fluorobenzo[d]thiazol-2(3H)-one is a solid at room temperature . It has a molecular weight of 169.18 and a molecular formula of C7H4FNOS .

Scientific Research Applications

Molecular Structure and Vibrational Spectroscopy

The molecular structure and vibrational spectroscopy of derivatives of 4-Fluorobenzo[d]thiazol-2(3H)-one have been extensively studied. For example, a derivative, 6-(4-fluorobenzoyl)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, was analyzed for its molecular structure, conformational stability, and vibrational frequencies using DFT (B3LYP) and HF methods. The study revealed multiple stable conformations and provided insights into the molecule's energy gap, suggesting stability characteristics (Taşal & Kumalar, 2012).

Binding Capability with Metals

Another study focused on the binding capabilities of benzothiazole derivatives with metals, particularly gold. By employing FT-Raman spectroscopy and DFT calculations, researchers found that these derivatives exhibit stable conformations in both isolated monomers and complexes with gold. The study concluded that derivatives with electron-donor substitutes in the benzene ring were favorable for metal binding due to the p-pi conjugate effect (Sun et al., 2008).

Antimicrobial and Antifungal Activities

Derivatives of 4-Fluorobenzo[d]thiazol-2(3H)-one have been synthesized and evaluated for their antimicrobial and antifungal activities. One study synthesized a series of these derivatives and tested their docking properties and antimicrobial activity, showing promising results against various microbial strains (Anuse et al., 2019). Another research effort synthesized novel S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, finding some compounds with significant antifungal activities (Xu et al., 2007).

Safety And Hazards

The safety and hazards associated with 4-Fluorobenzo[d]thiazol-2(3H)-one are indicated by several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

4-fluoro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNOS/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATZDQKTHRRJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493849
Record name 4-Fluoro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzo[d]thiazol-2(3H)-one

CAS RN

63754-97-2
Record name 4-Fluoro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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